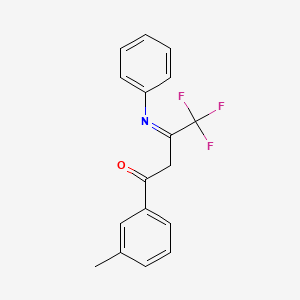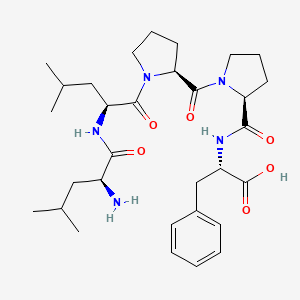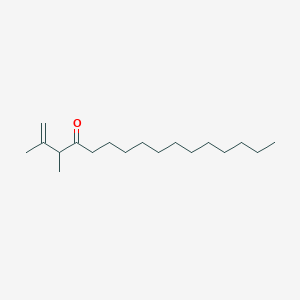
2-pyridin-4-yl-1H-imidazole-4,5-dicarboxylic acid;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-pyridin-4-yl-1H-imidazole-4,5-dicarboxylic acid;hydrate is a complex organic compound that features both pyridine and imidazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridin-4-yl-1H-imidazole-4,5-dicarboxylic acid;hydrate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a pyridine derivative and an imidazole precursor, the reaction can be facilitated by using a dehydrating agent such as phosphorus oxychloride or a strong acid like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-pyridin-4-yl-1H-imidazole-4,5-dicarboxylic acid;hydrate can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-pyridin-4-yl-1H-imidazole-4,5-dicarboxylic acid;hydrate is used as a ligand in coordination chemistry. It can form stable complexes with various metal ions, which are useful in catalysis and materials science.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as enzyme inhibitors or receptor agonists/antagonists, contributing to the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 2-pyridin-4-yl-1H-imidazole-4,5-dicarboxylic acid;hydrate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The pyridine and imidazole rings can participate in hydrogen bonding, π-π stacking, and coordination with metal ions, influencing the compound’s activity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-pyridin-3-yl-1H-imidazole-4,5-dicarboxylic acid
- 2-pyridin-4-yl-1H-imidazole-3,4-dicarboxylic acid
- 2-pyridin-4-yl-1H-imidazole-4,5-dicarboxylic acid;anhydrate
Uniqueness
2-pyridin-4-yl-1H-imidazole-4,5-dicarboxylic acid;hydrate is unique due to the presence of both pyridine and imidazole rings, which confer distinct chemical and biological properties. The hydrate form also influences its solubility and stability, making it suitable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
923035-43-2 |
|---|---|
Molekularformel |
C10H9N3O5 |
Molekulargewicht |
251.20 g/mol |
IUPAC-Name |
2-pyridin-4-yl-1H-imidazole-4,5-dicarboxylic acid;hydrate |
InChI |
InChI=1S/C10H7N3O4.H2O/c14-9(15)6-7(10(16)17)13-8(12-6)5-1-3-11-4-2-5;/h1-4H,(H,12,13)(H,14,15)(H,16,17);1H2 |
InChI-Schlüssel |
MKNANTAVWBCOJG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C2=NC(=C(N2)C(=O)O)C(=O)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl[(4-isocyanatophenyl)methoxy]dimethylsilane](/img/structure/B14192382.png)


![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-aMino-1-Methyl-](/img/structure/B14192390.png)
![2-[3-(9,9'-Spirobi[fluorene]-2-yl)phenyl]-9,9'-spirobi[fluorene]](/img/structure/B14192410.png)
![2-{2,6-Bis[(propan-2-yl)oxy]phenyl}-6-(diphenylphosphanyl)pyridine](/img/structure/B14192411.png)

![Cyclohexanone, 2-[3-hydroxy-5-[(trimethylsilyl)methyl]-5,6-heptadienyl]-](/img/structure/B14192442.png)





